

# Spectroscopic Profile of 1-(2-N-Boc-aminoethyl)piperazine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2-N-Boc-aminoethyl)piperazine

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This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile building block, **1-(2-N-Boc-aminoethyl)piperazine**, also known as tert-butyl (2-(piperazin-1-yl)ethyl)carbamate. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in various stages of pharmaceutical and chemical research. This document details available Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

## Chemical Structure and Properties

- IUPAC Name: tert-butyl N-(2-piperazin-1-ylethyl)carbamate
- Synonyms: **1-(2-N-Boc-aminoethyl)piperazine**
- CAS Number: 140447-78-5
- Molecular Formula:  $C_{11}H_{23}N_3O_2$
- Molecular Weight: 229.32 g/mol

## Spectroscopic Data

While comprehensive, publicly available spectra for **1-(2-N-Boc-aminoethyl)piperazine** are limited, the following tables summarize the expected and reported spectroscopic characteristics based on available data and analysis of structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of **1-(2-N-Boc-aminoethyl)piperazine** by providing information on the chemical environment of each proton and carbon atom. A Certificate of Analysis from a commercial supplier confirms that the  $^1\text{H}$  NMR spectrum is consistent with the expected structure and indicates a purity of  $\geq 97.0\%$  by NMR.<sup>[1]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
$\text{C}(\text{CH}_3)_3$	~1.44	Singlet	9H
Piperazine-H (4 positions)	~2.40	Triplet	4H
-NH-CH <sub>2</sub> -	~3.20	Quartet	2H
Piperazine-H (4 positions)	~2.65	Triplet	4H
-CH <sub>2</sub> -N(piperazine)	~2.48	Triplet	2H
-NH-Boc	~5.0 (broad)	Singlet	1H

Note: Predicted shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon	Chemical Shift ( $\delta$ , ppm)
C(CH <sub>3</sub> ) <sub>3</sub>	~28.5
C(CH <sub>3</sub> ) <sub>3</sub>	~79.0
Piperazine-C	~46.0
Piperazine-C	~54.5
-NH-CH <sub>2</sub> -	~39.0
-CH <sub>2</sub> -N(piperazine)	~57.0
C=O	~156.0

Note: Predicted shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of **1-(2-N-Boc-aminoethyl)piperazine** is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3350	N-H	Amine/Amide stretching
2975-2800	C-H	Alkyl stretching
~1690	C=O	Carbonyl (urethane) stretching
~1520	N-H	Amine/Amide bending
~1170	C-O	Urethane C-O stretching
~1250	C-N	Amine/Amide stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **1-(2-N-Boc-aminoethyl)piperazine**, the molecular ion peak  $[M+H]^+$  is expected.

Table 4: Expected Mass Spectrometry Data

Ion	m/z (calculated)
$[M+H]^+$	230.1863
$[M+Na]^+$	252.1682

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation used.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **1-(2-N-Boc-aminoethyl)piperazine** in approximately 0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).
- **$^1H$  NMR Acquisition:** Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}C$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A greater number of scans will be required compared to  $^1H$  NMR due to the lower natural abundance of the  $^{13}C$  isotope.
- **Data Processing:** Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

### FT-IR Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

- **Data Acquisition:** Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Collect a background spectrum of the clean ATR crystal before running the sample.
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

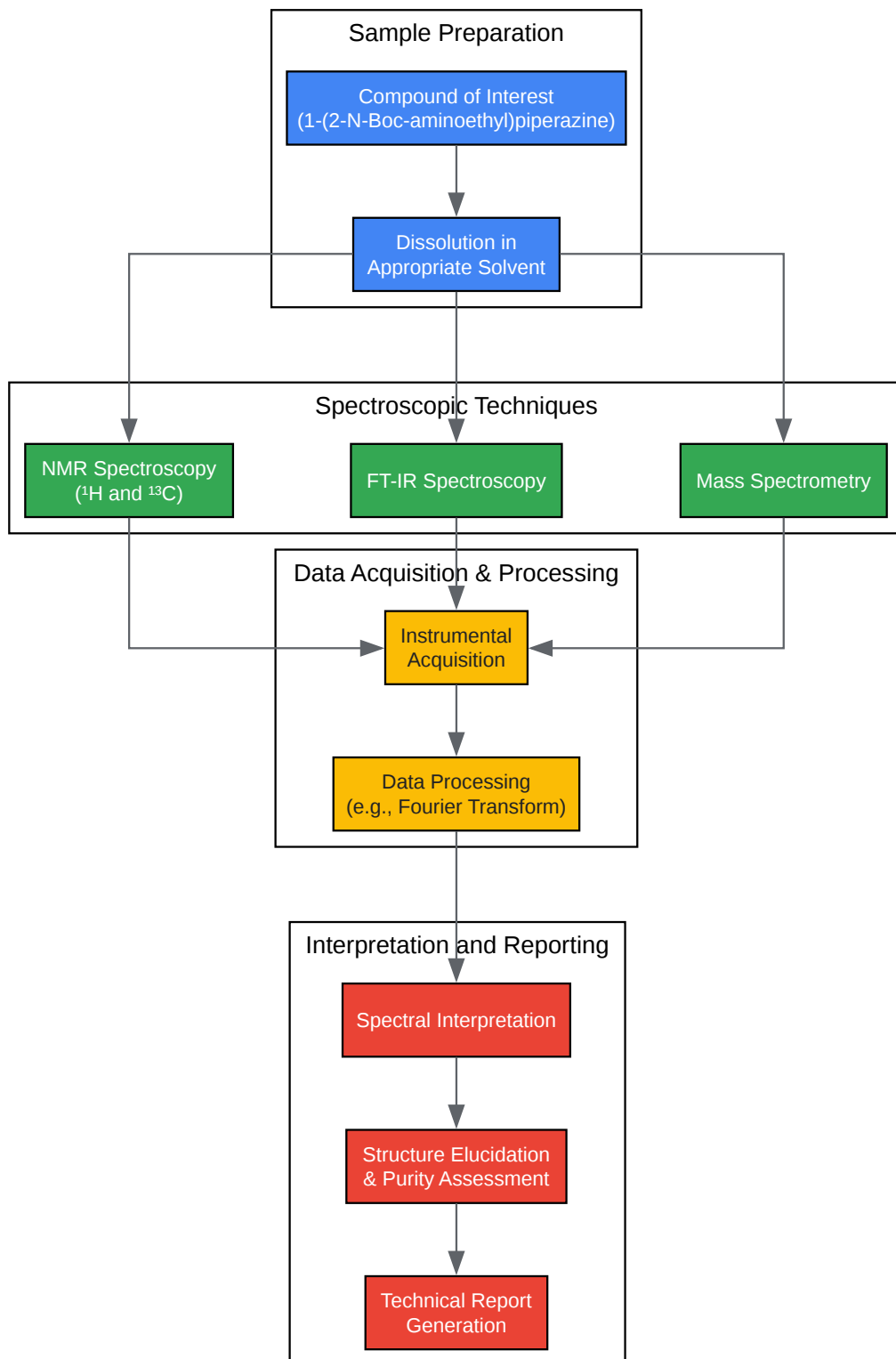
## Mass Spectrometry (Electrospray Ionization - ESI)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Introduce the sample into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ . The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.
- **Data Analysis:** Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(2-N-Boc-aminoethyl)piperazine**.

## General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis.

This diagram outlines the logical flow from sample preparation through various spectroscopic analyses to the final interpretation and reporting of the structural and purity information for a chemical compound.

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## References

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